molecular formula C21H14N6OS2 B1667971 BTSA1

BTSA1

货号: B1667971
分子量: 430.5 g/mol
InChI 键: CTRCXGFSYFTJIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

BTSA1的合成涉及一个多步骤过程,从制备噻唑和吡唑中间体开始。关键步骤包括:

工业生产方法

This compound的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及:

化学反应分析

反应类型

BTSA1主要经历:

常见试剂和条件

主要产物

从这些反应中形成的主要产物包括this compound的各种氧化、还原和取代衍生物,每种衍生物都可能具有不同的生物活性 .

科学研究应用

BTSA1 is a compound that has shown promise in triggering apoptosis (self-destruction) in cancer cells, particularly in acute myeloid leukemia (AML), while sparing healthy cells . Research suggests that this compound could potentially be combined with other treatments to kill cancer cells more effectively and with fewer adverse effects compared to standard chemotherapies .

Scientific Research Applications

Mechanism of Action
this compound functions by directly activating BAX, a pro-apoptotic protein. Once activated, BAX undergoes conformational changes, transforming from an inactive, cytosolic monomer into a mitochondrial oligomer, leading to mitochondrial permeabilization and ultimately apoptosis .

  • Selective Targeting: this compound selectively promotes apoptosis in leukemia cell lines and patient samples, without harming healthy cells . AML cells have higher BAX levels compared to normal blood cells, meaning that even low doses of this compound can trigger sufficient BAX activation to cause apoptosis in cancer cells while sparing healthy cells .
  • Overcoming Apoptosis Resistance: this compound can overcome apoptosis resistance in treatment-resistant cancers .

Preclinical Studies

  • In vitro studies: this compound induced rapid and extensive apoptosis in various human AML cell lines . It also induced apoptosis in AML cells from patient blood samples without affecting healthy blood-forming stem cells .
  • In vivo studies: In animal models of AML (mice grafted with human AML cells), this compound treatment significantly extended survival compared to control groups. 43% of this compound-treated AML mice were alive after 60 days with no signs of AML, and the mice showed no evidence of toxicity .
  • Dose-dependent activation: Studies show that this compound induces dose-dependent BAX membrane translocation and BAX-mediated membrane permeabilization . It also induces dose-dependent caspase-3/7 activation in AML cell lines .

Potential Therapeutic Applications

  • Acute Myeloid Leukemia (AML): this compound has demonstrated significant effectiveness against AML cells, making it a potential therapeutic agent for this type of cancer .
  • Other Cancers: Researchers plan to investigate whether this compound shows similar effectiveness in animal models of other types of cancer .
  • Pulmonary Fibrosis: this compound may be a novel senolytic drug for pulmonary fibrosis .

Data from Studies

Study TypeDetailsResults
In vitroThis compound added to human AML cell lines Rapid and extensive apoptosis
Ex vivoThis compound tested on blood samples from high-risk AML patients Apoptosis induced in patients’ AML cells, but not in healthy blood-forming stem cells
In vivo (animals)Human AML cells grafted into mice; this compound given to half, other half served as controls This compound-treated mice survived significantly longer (55 days vs. 40 days); 43% of this compound-treated mice alive after 60 days with no AML signs; no evidence of toxicity
MechanisticExamination of BAX activation This compound progressively leads to BAX oligomerization, induces BAX membrane translocation, exposes the BAX BH3 domain, and exposes the 6A7 epitope of recombinant BAX, consistent with BAX activation

作用机制

BTSA1通过直接与BAX的N端激活位点结合来发挥其作用。这种结合诱导BAX的构象变化,导致其激活。活化的BAX然后易位到线粒体膜,在那里它促进线粒体外膜透化(MOMP)。这导致细胞色素c的释放和胱天蛋白酶级联反应的激活,最终导致凋亡 .

相似化合物的比较

类似化合物

BTSA1的独特性

This compound独特之处在于它能够直接激活BAX,这与其他通过抑制抗凋亡蛋白间接起作用的化合物不同。这种直接激活导致对癌细胞的更有效和更具选择性的凋亡诱导,使this compound成为癌症治疗的有希望的候选药物 .

生物活性

BTSA1 (BAX Trigger Site Activator 1) is a small molecule designed to activate the pro-apoptotic protein BAX, which plays a crucial role in the apoptosis pathway. The compound has garnered attention for its potential therapeutic applications, particularly in overcoming apoptosis resistance in cancer cells, such as those found in acute myeloid leukemia (AML). This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various studies, and implications for cancer treatment.

This compound functions by binding to the N-terminal activation site of BAX, inducing conformational changes that promote its oligomerization at the mitochondrial outer membrane. This process leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of apoptogenic factors like cytochrome c into the cytosol, thereby triggering the apoptotic cascade.

Key Mechanistic Insights:

  • Binding Affinity : this compound exhibits high affinity and specificity for BAX, facilitating its activation.
  • Oligomerization : Upon binding, this compound promotes the transformation of inactive BAX monomers into active oligomers capable of permeabilizing mitochondrial membranes.
  • Caspase Activation : this compound induces dose-dependent activation of caspases, particularly caspase-3 and caspase-7, confirming its role in apoptosis induction.

1. Acute Myeloid Leukemia (AML)

In a pivotal study, this compound was shown to effectively induce apoptosis in AML cell lines and patient samples while sparing healthy cells. The compound significantly suppressed AML xenografts in mice, enhancing survival without evident toxicity. The study reported that:

  • IC50 Values : this compound demonstrated IC50 values ranging from 1–4 μM for AML cells.
  • Cell Viability : A substantial loss of viability was observed within 6 hours post-treatment, correlating with rapid BAX activation and cytochrome c release .

2. Solid Tumors

Further research indicated that while this compound exhibited potent activity against hematological malignancies, its efficacy varied across solid tumor types. For instance:

  • Cytotoxicity Profile : In a panel of 46 human tumor cell lines (including non-small cell lung cancer and breast cancer), this compound showed lower cytotoxicity compared to leukemia cell lines, with mean IC50 values exceeding 10 μM for most solid tumors .

Summary of Findings

Study FocusCell TypeIC50 RangeObservations
AMLLeukemia Cell Lines1–4 μMSignificant apoptosis induction
Solid TumorsVarious Tumor Lines>10 μMReduced efficacy compared to leukemia

Safety and Toxicity Profile

This compound has been reported to have a favorable safety profile in preclinical models. In studies involving repeated dosing:

  • Mice treated with this compound showed signs of toxicity after three doses, primarily kidney failure.
  • In contrast, newer analogs like this compound.2 demonstrated improved tolerability with no significant adverse effects observed after multiple doses .

属性

IUPAC Name

5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N6OS2/c28-19-18(24-25-20-22-11-12-29-20)17(15-9-5-2-6-10-15)26-27(19)21-23-16(13-30-21)14-7-3-1-4-8-14/h1-13,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRCXGFSYFTJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=NC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BTSA1
Reactant of Route 2
BTSA1
Reactant of Route 3
BTSA1
Reactant of Route 4
BTSA1
Reactant of Route 5
BTSA1
Reactant of Route 6
BTSA1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。